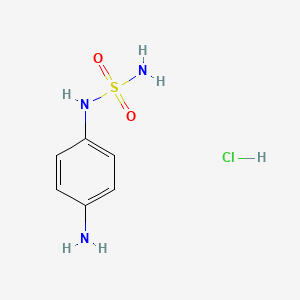

N-(4-Aminophenyl)aminosulfonamide Hydrochloride

Description

N-(4-Aminophenyl)aminosulfonamide Hydrochloride is a sulfonamide derivative featuring a 4-aminophenyl group linked to a sulfonamide moiety, stabilized as a hydrochloride salt. Sulfonamides are widely utilized in pharmaceuticals, biosensors, and organic synthesis due to their hydrogen-bonding capacity, stability, and tunable electronic properties .

Properties

IUPAC Name |

1-amino-4-(sulfamoylamino)benzene;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S.ClH/c7-5-1-3-6(4-2-5)9-12(8,10)11;/h1-4,9H,7H2,(H2,8,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKSKCLDBUJHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NS(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)aminosulfonamide Hydrochloride typically involves the reaction of 4-nitroaniline with sulfamic acid under specific conditions. The reaction is carried out in the presence of a reducing agent such as iron powder or tin chloride to convert the nitro group to an amino group . The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)aminosulfonamide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of N-substituted sulfonamides.

Scientific Research Applications

Based on the search results, creating an article focusing solely on the applications of "N-(4-Aminophenyl)aminosulfonamide Hydrochloride" is challenging due to the limited direct information available. However, we can discuss the synthesis, potential applications based on related sulfonamide derivatives, and biological activities of similar compounds.

Synthesis of N-(4-aminophenyl)-4-methylbenzenesulfonamide

The synthesis of a similar compound, N-(4-aminophenyl)-4-methylbenzenesulfonamide, has been described . The process involves reacting toluene-4-sulfonyl chloride with 1,4-phenylene diamine and triethylamine in dry benzene .

Procedure:

- Mix toluene-4-sulfonyl chloride (0.01 mole, 2.62 g) and 1,4-phenylene diamine (0.01 mole, 1.08 g) with triethylamine (0.01 mole, 2 mL) in dry benzene (20 mL) .

- Reflux the mixture for 6 hours .

- Evaporate the excess solvent .

- Filter off the product and recrystallize from chloroform .

Characterization:

- Yield: 88%

- Melting Point: 182-184 °C

- FT-IR spectrum (υ, cm-1): 3414, 3329 υ (NH2), 3246 υ (NH), 1317, 1155 υ (SO2)

- 1H NMR spectrum (δ, ppm): 7.55-6.28 (m, 8H, Ar-H), 6.15 (s, 1H, NH), 4.7 (2H, NH2), 2.24 (s, 3H, CH3)

Potential Applications Based on Sulfonamide Derivatives

Sulfonamide derivatives have a wide range of applications, particularly in the pharmaceutical and biological fields . Some potential applications include:

- Antimicrobial Activity: Sulfonamide derivatives have been tested against various bacteria such as Escherichia coli, K. pneumonia, Staphylococcus aureus, Streptococcus pyogenes, and fungi such as Aspergillus niger, and Candida albicans .

- Glutamate Receptor Potentiation: Sulfonamide derivatives can be used to manufacture medicaments for potentiating glutamate receptor function, which may be beneficial in treating conditions like Alzheimer's disease, schizophrenia, depression, and cognitive disorders .

- Cosmetics: Cosmetics are widely applied to the skin in the form of creams, lotions, gels, and sprays .

Biological Activities of Related Compounds

Research indicates that arylamines and heterocyclic aromatic amines, which are structurally related to this compound, can form DNA adducts in human hepatocytes, suggesting potential carcinogenic properties . These compounds undergo cytochrome P450 mediated N-hydroxylation to form metabolites that bind to DNA, leading to mutations .

Data Table: Antimicrobial Activity of Sulfonamide Derivatives

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Data not specified in the available search results. |

| K. pneumonia | Data not specified in the available search results. |

| Staphylococcus aureus | Data not specified in the available search results. |

| Streptococcus pyogenes | Data not specified in the available search results. |

| Aspergillus niger | Data not specified in the available search results. |

| Candida albicans | Data not specified in the available search results. |

Note: Specific activity levels (e.g., zone of inhibition in mm) for this compound are not available in the provided search results.

Case Studies

Due to the lack of specific case studies for this compound, it's challenging to provide detailed examples. However, research on related compounds shows:

- Studies on heterocyclic amine carcinogens indicate that creatine supplementation does not increase the formation of these mutagens, challenging previous concerns about cancer risk .

- Research on aromatic and heterocyclic amine carcinogens has shown N-acetyltransferase enzymes play roles in their metabolic activation and deactivation, influencing breast cancer risk .

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)aminosulfonamide Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

- Electronic Effects: The 4-aminophenyl group in the target compound provides electron-donating properties, contrasting with electron-withdrawing groups (e.g., –NO₂ in ) that alter reactivity and binding interactions .

- Hydrogen Bonding : The –NH₂ group enables intermolecular hydrogen bonding, similar to –OH in N-(4-hydroxyphenyl)benzenesulfonamide .

Physicochemical Properties

Table 2: Physical and Chemical Data

Key Observations :

- Thermal Stability : High melting points (e.g., 255–257°C) suggest robust crystalline structures, typical of aromatic sulfonamides .

- Stability in Biosensors: Diazonium films derived from 4-aminophenyl sulfonamides exhibit stability comparable to Au-thiol systems, critical for electrochemical applications .

Critical Analysis of Divergences

- Positional Isomerism: Substituting the amino group from para (target compound) to meta (e.g., 2-(3-aminophenyl)benzothiazole in ) significantly alters biological activity due to steric and electronic effects.

- Aromatic Systems : Naphthalene-based sulfonamides () exhibit enhanced lipophilicity compared to benzene analogs, impacting membrane permeability in drug design .

Biological Activity

N-(4-Aminophenyl)aminosulfonamide hydrochloride, also referred to as a sulfonamide derivative, has garnered attention in various biological applications, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group attached to an amino-substituted phenyl moiety. The presence of both the amino and sulfonamide functional groups contributes to its biological activity. The compound's structure can be represented as follows:

The biological activity of this compound primarily arises from its ability to inhibit various enzymes and cellular processes. Key mechanisms include:

- Inhibition of Carbonic Anhydrases (CAs) : Recent studies have demonstrated that sulfonamide derivatives exhibit significant inhibitory activity against human carbonic anhydrases (hCA I, hCA II, hCA IX), which are crucial for maintaining acid-base balance and facilitating various physiological processes. For instance, certain derivatives showed Ki values in the nanomolar range, indicating potent inhibition .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, demonstrating effectiveness against a range of bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard protocols, revealing that some derivatives possess considerable antibacterial activity .

- Antioxidant Properties : Several studies have highlighted the antioxidant potential of this compound derivatives. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage .

Efficacy Against Cancer Cells

Research has indicated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Against Leukemia Cells : Certain derivatives were found to induce apoptosis in KG-1 leukemia cells with IC50 values comparable to established chemotherapeutic agents. This suggests potential applications in cancer therapy .

- Histone Deacetylase Inhibition : Some derivatives have been identified as inhibitors of histone deacetylases (HDACs), which play a significant role in cancer progression. These compounds demonstrated selectivity for class I HDACs and showed promising antiproliferative effects in vitro .

Summary of Biological Activity

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Carbonic Anhydrase Inhibition : In a study evaluating various sulfonamide derivatives, this compound was found to exhibit significant inhibitory activity against multiple CA isoforms. The most potent derivative demonstrated a Ki value of 22.5 nM against hCA I, highlighting its potential therapeutic applications in conditions where CA inhibition is beneficial .

- Antimicrobial Efficacy : An investigation into the antimicrobial properties revealed that specific derivatives showed low MIC values against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents in clinical settings .

- Cancer Therapeutics : A derivative was tested for HDAC inhibition and showed promising results in reducing cell proliferation in cancer cell lines such as A2780 and HepG2, indicating its potential role in cancer therapy development .

Q & A

Q. Basic Research Focus

- ¹H NMR : The aromatic protons of the 4-aminophenyl group appear as a doublet (δ 6.5–7.2 ppm), while the sulfonamide NH protons resonate as broad singlets (δ 5.8–6.2 ppm). Splitting patterns distinguish para-substitution from ortho/meta isomers .

- IR : Strong absorptions at ~1330 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonamide S=O asymmetric and symmetric stretching. NH stretches (3350–3450 cm⁻¹) validate the amine group .

Contradictions in spectral data (e.g., unexpected NH signals) may indicate incomplete deprotection of amine groups or hydrolysis byproducts, necessitating mass spectrometry (HRMS) for validation .

What strategies mitigate toxicity risks during in vitro assays involving this compound?

Q. Advanced Research Focus

- Exposure Control : Use fume hoods and P95 respirators to prevent inhalation of aerosols. Gloves (nitrile, ≥0.11 mm thickness) and lab coats are mandatory due to acute oral (H302) and skin irritation (H315) risks .

- Dose Optimization : Pre-screen cytotoxicity using MTT assays (0.05–1 mM range) to identify non-lethal concentrations for biological studies. For Fischer 344 rat models, nephrotoxicity thresholds occur at ≥0.05 mM .

- Neutralization : Quench residual compound with 10% acetic acid before disposal to reduce environmental hazards .

How does this compound interact with biological targets like enzymes or receptors?

Advanced Research Focus

Mechanistic studies suggest the sulfonamide moiety acts as a hydrogen-bond acceptor, binding to catalytic residues in enzymes (e.g., carbonic anhydrase). The 4-aminophenyl group enhances solubility and facilitates π-π stacking with aromatic residues in receptor pockets . Competitive inhibition assays (IC₅₀ determination) and molecular docking (AutoDock Vina) can quantify affinity. For example, analogs with chloro-substituents show 3-fold higher binding to tyrosine kinases due to hydrophobic interactions .

What analytical methods validate purity and stability of this compound under storage?

Q. Basic Research Focus

- HPLC : Use C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradients. Purity >95% is indicated by a single peak at λ = 254 nm .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) reveal hydrolysis of the sulfonamide bond under acidic conditions (pH <3). Lyophilization and storage at -20°C in amber vials extend shelf life .

How do electronic effects of substituents modulate the reactivity of N-(4-Aminophenyl)aminosulfonamide derivatives?

Advanced Research Focus

Electron-withdrawing groups (e.g., -NO₂ at the para position) decrease nucleophilicity of the amine, reducing acylation rates by 40% compared to electron-donating groups (-OCH₃). Hammett plots (σ values) correlate substituent effects with reaction kinetics in SNAr mechanisms . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) further predict regioselectivity in cross-coupling reactions .

What protocols ensure reproducibility in synthesizing this compound analogs?

Q. Basic Research Focus

- Standardized Conditions : Use Schlenk lines for moisture-sensitive steps and pre-dry solvents (molecular sieves for THF).

- QC Checks : Monitor reaction progress by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and characterize intermediates via melting point (mp 158–160°C for hydrochloride salt) .

- Batch Records : Document deviations (e.g., ±2°C fluctuations) that impact crystallinity, as polymorphs may alter bioavailability .

How can conflicting solubility data for this compound be resolved?

Advanced Research Focus

Discrepancies in solubility (e.g., 12 mg/mL in DMSO vs. 5 mg/mL in water) arise from protonation states. Use pH-solubility profiling: the hydrochloride salt exhibits higher aqueous solubility at pH 1–3, while freebase forms precipitate at pH >7. UV-Vis spectroscopy (λmax = 280 nm) quantifies saturation points . For DMSO stock solutions, sonicate at 45°C for 20 minutes to ensure complete dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.